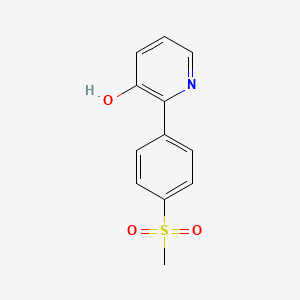![molecular formula C15H14N2O2 B6368440 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1261997-68-5](/img/structure/B6368440.png)
6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (hereafter referred to as 6-CPP-2-HOP) is a compound of interest in the field of scientific research. It is a synthetic derivative of the naturally occurring compound pyridine and has been used in a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
6-CPP-2-HOP has a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. It has also been used in the study of enzyme-catalyzed reactions, as well as in the development of drugs.
Wirkmechanismus
The mechanism of action of 6-CPP-2-HOP is not yet fully understood. It is believed that the compound acts by binding to certain proteins, which then triggers a cascade of biochemical reactions that lead to the desired effect. It is also believed that 6-CPP-2-HOP may act as an inhibitor of certain enzymes, thus preventing the formation of certain products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CPP-2-HOP are not yet fully understood. However, studies have shown that the compound has the potential to inhibit the activity of certain enzymes, as well as to bind to certain proteins. In addition, 6-CPP-2-HOP has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-CPP-2-HOP is its relatively low cost and availability. This makes it an ideal compound for laboratory experiments. Additionally, the compound is relatively stable, making it easy to store and transport. On the other hand, 6-CPP-2-HOP is not water-soluble and therefore must be dissolved in a suitable solvent prior to use.
Zukünftige Richtungen
For research include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in the development of new drugs. Additionally, further studies could be conducted to investigate its mechanism of action and its potential as a ligand in coordination chemistry. Finally, research could be conducted to investigate its potential as a catalyst in organic reactions.
Synthesemethoden
The synthesis of 6-CPP-2-HOP is a multi-step process. The first step involves the conversion of pyridine to N-cyclopropyl-2-aminopyridine using a Wittig reaction with cyclopropylmethyl bromide. This is followed by a condensation reaction with formic acid to form the desired product. The final step is the purification of the compound with a 95% yield.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-(6-oxo-1H-pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-6-2-5-13(17-14)10-3-1-4-11(9-10)15(19)16-12-7-8-12/h1-6,9,12H,7-8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRVBFAXOSEHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683136 |
Source


|
| Record name | N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine | |
CAS RN |
1261997-68-5 |
Source


|
| Record name | N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368431.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368435.png)


